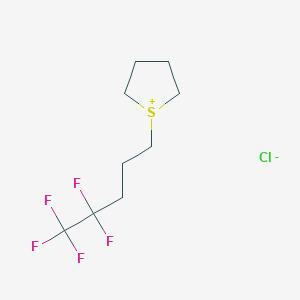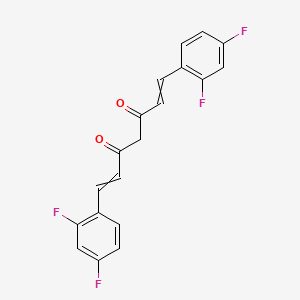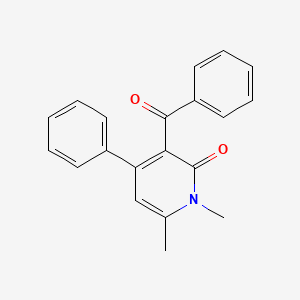![molecular formula C12H17BO3 B12540807 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate CAS No. 142270-70-0](/img/structure/B12540807.png)
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to a methyl group, a phenyl group, and an oxypropyl acetate group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate typically involves the reaction of phenylboronic acid with methyl iodide to form methyl(phenyl)borane. This intermediate is then reacted with 3-hydroxypropyl acetate under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Scientific Research Applications
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Boronic esters are explored for their potential in drug delivery and as enzyme inhibitors.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[Methyl(phenyl)boranyl]oxy}propyl acetate involves the interaction of the boron atom with various molecular targets. Boron is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can participate in transmetalation reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating carbon-carbon bond formation.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the acetate and oxypropyl groups.
Methylboronic acid: Another boronic acid with a methyl group but without the phenyl and oxypropyl groups.
Pinacol boronic esters: Boronic esters with pinacol groups, commonly used in organic synthesis.
Uniqueness
3-{[Methyl(phenyl)boranyl]oxy}propyl acetate is unique due to its combination of a boron atom with both phenyl and oxypropyl acetate groups. This structure provides distinct reactivity and makes it a versatile intermediate in various chemical reactions, particularly in the formation of complex organic molecules.
Properties
CAS No. |
142270-70-0 |
|---|---|
Molecular Formula |
C12H17BO3 |
Molecular Weight |
220.07 g/mol |
IUPAC Name |
3-[methyl(phenyl)boranyl]oxypropyl acetate |
InChI |
InChI=1S/C12H17BO3/c1-11(14)15-9-6-10-16-13(2)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI Key |
OQSWVJSDUQYLBY-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C1=CC=CC=C1)OCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
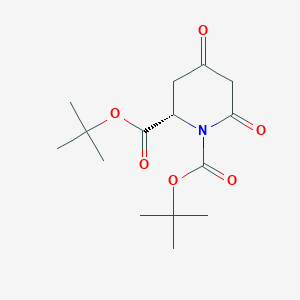
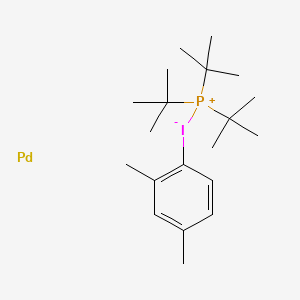
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

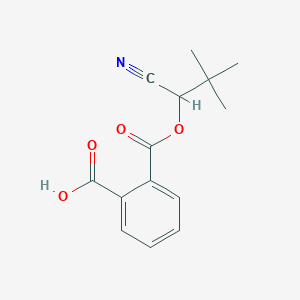
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
